molecular formula C13H8ClFO2 B2809756 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid CAS No. 844878-86-0

4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B2809756
CAS No.: 844878-86-0
M. Wt: 250.65
InChI Key: LJHSLDSPHPCRFA-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a carboxylic acid group at the 4 position

Mechanism of Action

Target of Action

The primary target of 4-(4-chloro-3-fluorophenyl)benzoic acid is the Bcl-2 protein . Bcl-2 is a key regulator of the apoptotic pathway, playing a crucial role in determining cell survival by inhibiting apoptosis .

Mode of Action

4-(4-chloro-3-fluorophenyl)benzoic acid interacts with its target, Bcl-2, by binding to it . The binding affinity (K_D value) of this compound for Bcl-2 is approximately 400 μM . This interaction can potentially modulate the function of Bcl-2, influencing the regulation of apoptosis.

Biochemical Pathways

The interaction of 4-(4-chloro-3-fluorophenyl)benzoic acid with Bcl-2 affects the apoptotic pathway . Bcl-2 is known to prevent apoptosis by inhibiting the release of cytochrome c from the mitochondria, a key step in the initiation of the apoptotic cascade . Therefore, modulation of Bcl-2 function by this compound could potentially influence cell survival and death processes.

Result of Action

The molecular and cellular effects of 4-(4-chloro-3-fluorophenyl)benzoic acid’s action are likely related to its influence on apoptosis. By modulating the function of Bcl-2, this compound could potentially alter cell survival and death processes. This might have implications in conditions where regulation of apoptosis is disrupted, such as in cancer .

Action Environment

The action, efficacy, and stability of 4-(4-chloro-3-fluorophenyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment , temperature, and presence of other interacting molecules. For instance, the compound should be handled in a well-ventilated place and protected from light for optimal stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of Substituents: The chlorine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like Selectfluor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the biphenyl core.

Industrial Production Methods

Industrial production of 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.

    Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

Scientific Research Applications

4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as liquid crystals or polymers with specific electronic properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-hydroxy: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the biphenyl core, along with a carboxylic acid group. This combination of substituents imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHSLDSPHPCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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